4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone typically involves multi-step organic reactions. One common method includes the condensation of 2-benzopyrone with 1-(3-phenylpropyl)-4-piperidylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties .
Scientific Research Applications
4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone involves its interaction with specific molecular targets in biological systems. It may act on various pathways, including enzyme inhibition or receptor modulation, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone: shares similarities with other piperidine and benzopyrone derivatives.
Phenylpropanolamine: A related compound with sympathomimetic properties.
Piperidine derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness
What sets 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone apart is its unique combination of a benzopyrone core and a piperidyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
54729-42-9 |
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Molecular Formula |
C23H26N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one |
InChI |
InChI=1S/C23H26N2O2/c26-23-17-21(20-10-4-5-11-22(20)27-23)24-19-12-15-25(16-13-19)14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,17,19,24H,6,9,12-16H2 |
InChI Key |
HTQQNAVSHXDHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC(=O)OC3=CC=CC=C32)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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